Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a methylsulfanyl group attached to a tetrahydropyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the dichlorophenyl group: This can be accomplished through a substitution reaction using 2,4-dichlorobenzene as a starting material.
Incorporation of the methylsulfanyl group: This step may involve the use of methylthiol or related reagents to introduce the methylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Scientific Research Applications
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylsulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:
Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxamide: Contains an amide group instead of an ester, which may influence its chemical properties and applications.
Methyl 5-cyano-4-(2,4-dichlorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid: The carboxylic acid group may alter its solubility and reactivity compared to the ester form.
Properties
Molecular Formula |
C15H12Cl2N2O3S |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl 5-cyano-4-(2,4-dichlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-22-15(21)12-11(8-4-3-7(16)5-10(8)17)9(6-18)14(23-2)19-13(12)20/h3-5,11-12H,1-2H3,(H,19,20) |
InChI Key |
JXZUVPQUDLTWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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